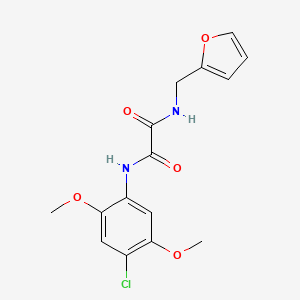![molecular formula C19H19NO5 B3900020 [(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dimethoxybenzoate](/img/structure/B3900020.png)
[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dimethoxybenzoate
概要
説明
[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dimethoxybenzoate is a complex organic compound that features a unique structure combining an indene derivative with a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dimethoxybenzoate typically involves a multi-step process. The initial step often includes the preparation of the indene derivative, followed by the formation of the benzoate ester. Key reaction conditions include:
Temperature: Reactions are generally conducted at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction efficiency.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability.
化学反応の分析
Types of Reactions
[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of [(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- [(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] benzoate
- [(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dihydroxybenzoate
- [(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dichlorobenzoate
Uniqueness
[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-14-6-7-15-12(10-14)4-8-16(15)20-25-19(21)13-5-9-17(23-2)18(11-13)24-3/h5-7,9-11H,4,8H2,1-3H3/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJJPLACTCXLMZ-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=C(C=C3)OC)OC)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC(=C(C=C3)OC)OC)/CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3E)-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B3899958.png)
![N'-{[(4-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B3899987.png)
![(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE](/img/structure/B3899995.png)
![(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-FLUOROBENZOATE](/img/structure/B3899999.png)

![[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate](/img/structure/B3900009.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(2-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3900012.png)

![3-fluoro-N-[(E)-(5-quinolin-8-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B3900026.png)

![N-(2-methylphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B3900035.png)


